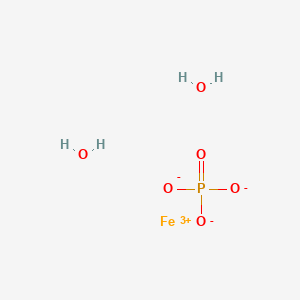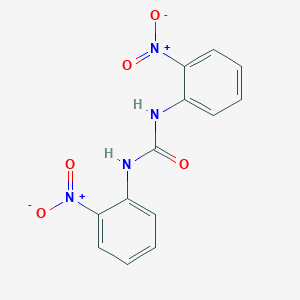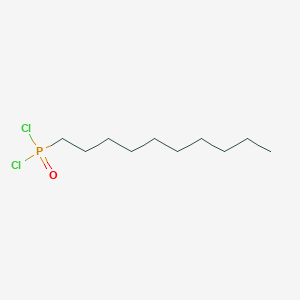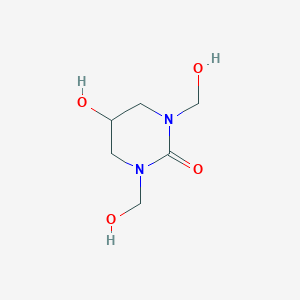
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, also known as THP, is a chemical compound that has been extensively studied for its potential biomedical applications. THP is a pyrimidine derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is not fully understood. However, studies have suggested that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one may exert its biological effects through the modulation of various signaling pathways. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has a short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one. One area of research is the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for metabolic disorders, such as diabetes and obesity. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one could be studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is a promising chemical compound that has been extensively studied for its potential biomedical applications. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods and has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, including the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved properties and the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for various diseases.
Métodos De Síntesis
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods, including the reaction of 5-hydroxymethyluracil with formaldehyde and sodium borohydride. Another method involves the reaction of 5,6-dihydrouracil with formaldehyde and sodium borohydride. The synthesis of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been achieved through the reaction of 5-hydroxymethyluracil with paraformaldehyde and sodium borohydride.
Aplicaciones Científicas De Investigación
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been studied for its potential applications in various fields of biomedical research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been investigated for its potential as a neuroprotective agent and as a therapeutic agent for metabolic disorders.
Propiedades
Número CAS |
13348-19-1 |
|---|---|
Nombre del producto |
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one |
Fórmula molecular |
C6H12N2O4 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
5-hydroxy-1,3-bis(hydroxymethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O4/c9-3-7-1-5(11)2-8(4-10)6(7)12/h5,9-11H,1-4H2 |
Clave InChI |
OEGBLDIRTKJJAM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C(=O)N1CO)CO)O |
SMILES canónico |
C1C(CN(C(=O)N1CO)CO)O |
Otros números CAS |
13348-19-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



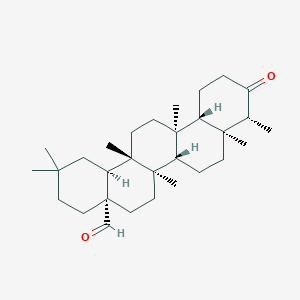
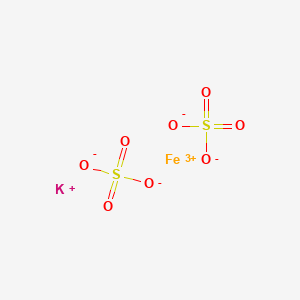
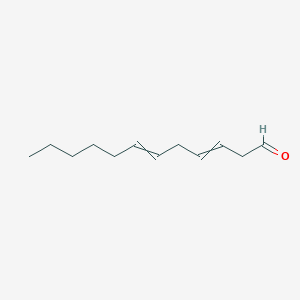



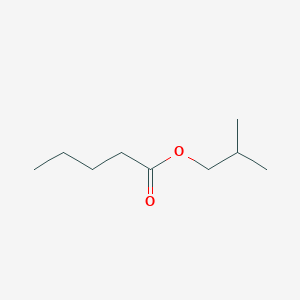
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)

